6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one
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Overview
Description
6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one is a heterocyclic compound with the molecular formula C10H9FO2. This compound is part of the benzoxepin family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one typically involves multiple steps. One method involves the use of 2,4-dibromoalkylbutyrate as a raw material, followed by a three-step reaction process. This method does not require the hydrogenation reduction of an expensive Pd/C catalyst, making it more cost-effective and simpler . The reaction conditions are mild, and the raw materials are easily obtainable, resulting in a high yield of the target product .
Chemical Reactions Analysis
6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can be conducted using reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Common reagents and conditions used in these reactions include organic solvents like chloroform, methanol, and dimethyl sulfoxide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one involves its interaction with specific molecular targets and pathways. For example, benzoxepin derivatives have been shown to interact with benzodiazepine receptors in the central nervous system, leading to sedative-hypnotic effects . The compound may also inhibit specific enzymes or receptors, contributing to its biological activities .
Comparison with Similar Compounds
6-Fluoro-3,4-dihydro-2H-1-benzoxepin-5-one can be compared with other similar compounds, such as:
7-Fluoro-3,4-dihydro-1-benzoxepin-5-one: Similar in structure but with different substitution patterns.
6-Fluoro-2H-1,4-benzoxazin-3(4H)-one: Exhibits phytotoxic activity due to the presence of a halogen at the C-6 position.
2-(7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindoline-1,3-dione: Known for its herbicidal activity.
These compounds share structural similarities but differ in their specific chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
6-fluoro-3,4-dihydro-2H-1-benzoxepin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO2/c11-7-3-1-5-9-10(7)8(12)4-2-6-13-9/h1,3,5H,2,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBSXJLCFXLTEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C(C=CC=C2F)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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